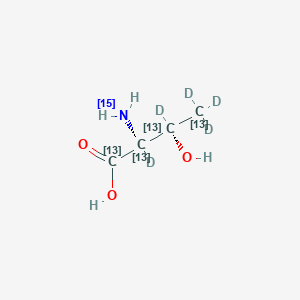
Methoxychlor D14 (bis(4-methoxyphenyl-D7))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is a synthetic organochlorine compound. It is a deuterated form of methoxychlor, which is used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for specific analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves the introduction of deuterium atoms into the methoxychlor molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated oxidation products.
Reduction: Reduction reactions can convert the compound into deuterated reduced forms.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions are deuterated analogs of the original compound. For example, oxidation may yield deuterated methoxychlor derivatives, while reduction may produce deuterated methoxychlor alcohols .
Aplicaciones Científicas De Investigación
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) has several scientific research applications:
Chemistry: Used as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Mecanismo De Acción
The mechanism of action of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical and physical properties, leading to unique interactions with enzymes, receptors, and other biomolecules. These interactions can affect the compound’s stability, reactivity, and overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methoxychlor: The non-deuterated form of Methoxychlor D14, used as an insecticide.
DDT (Dichlorodiphenyltrichloroethane): Another organochlorine insecticide with similar chemical properties.
Chlorpyrifos: An organophosphate insecticide with different chemical structure but similar applications.
Uniqueness
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research and industry .
Propiedades
Fórmula molecular |
C16H15Cl3O2 |
|---|---|
Peso molecular |
359.7 g/mol |
Nombre IUPAC |
1,2,4,5-tetradeuterio-3-[2,2,2-trichloro-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)phenyl]ethyl]-6-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
IAKOZHOLGAGEJT-DDAUHAMOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])OC([2H])([2H])[2H])[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])OC([2H])([2H])[2H])[2H] |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)




